molecular formula C7H11NO2 B13219085 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

Cat. No.: B13219085
M. Wt: 141.17 g/mol
InChI Key: QTVQASUIIMBDOY-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO2. It is also known as 3-allylazetidine-3-carboxylic acid. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate azetidine derivative with an allyl halide under basic conditions. For example, the reaction of 3-azetidinecarboxylic acid with allyl bromide in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring structure but differs in the position and type of substituents.

    3-allylazetidin-2-one: Another related compound with an allyl group attached to the azetidine ring.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound features a butadiene group instead of an allyl group.

Uniqueness

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid is unique due to its specific structural features, including the combination of an azetidine ring and an allyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-prop-2-enylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-2-3-7(6(9)10)4-8-5-7/h2,8H,1,3-5H2,(H,9,10)

InChI Key

QTVQASUIIMBDOY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CNC1)C(=O)O

Origin of Product

United States

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